molecular formula C50H90N12O9 B12582709 L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine CAS No. 569655-14-7

L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine

Cat. No.: B12582709
CAS No.: 569655-14-7
M. Wt: 1003.3 g/mol
InChI Key: UUWSZJYEWITZNV-IIMOKITMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine: is a synthetic peptide composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino group of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents such as HBTU or DIC.

    Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high purity and yield. The process is optimized for efficiency and scalability, often incorporating high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: Typically involves the oxidation of amino acid side chains, such as methionine or cysteine residues.

    Reduction: Reduction of disulfide bonds in cysteine residues.

    Substitution: Nucleophilic substitution reactions involving amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols in the presence of activating agents like EDC or NHS.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or disrupt cell membranes, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysyl-L-lysyl-L-phenylalanyl-L-leucyl-L-isoleucyl-L-valyl-L-lysyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its multiple lysine residues contribute to its high positive charge, enhancing its interaction with negatively charged biological molecules and surfaces.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

569655-14-7

Molecular Formula

C50H90N12O9

Molecular Weight

1003.3 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C50H90N12O9/c1-7-33(6)42(49(69)61-41(32(4)5)48(68)57-37(23-13-17-27-53)44(64)58-38(50(70)71)24-14-18-28-54)62-47(67)39(29-31(2)3)59-46(66)40(30-34-19-9-8-10-20-34)60-45(65)36(22-12-16-26-52)56-43(63)35(55)21-11-15-25-51/h8-10,19-20,31-33,35-42H,7,11-18,21-30,51-55H2,1-6H3,(H,56,63)(H,57,68)(H,58,64)(H,59,66)(H,60,65)(H,61,69)(H,62,67)(H,70,71)/t33-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

UUWSZJYEWITZNV-IIMOKITMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.